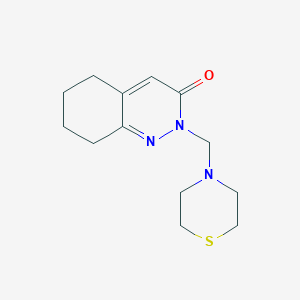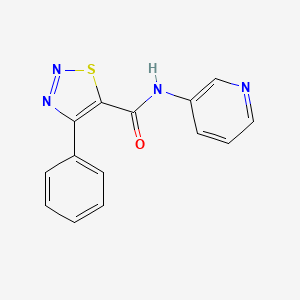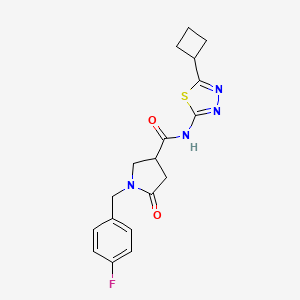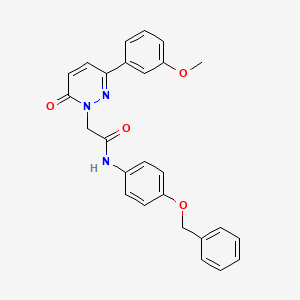
2-(thiomorpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiomorpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a heterocyclic compound that features a cinnoline core with a thiomorpholine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiomorpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives with ortho-substituted aromatic ketones.
Introduction of the Thiomorpholine Group: The thiomorpholine group can be introduced via nucleophilic substitution reactions. For example, a thiomorpholine derivative can react with a suitable electrophile on the cinnoline core under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions can occur at the carbonyl group in the cinnoline core.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by the electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(thiomorpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one can be used as a building block for more complex molecules
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound can be explored for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets, making it a candidate for further pharmacological studies.
Industry
In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(thiomorpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one exerts its effects depends on its interaction with molecular targets. The thiomorpholine ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The cinnoline core can also interact with nucleic acids or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one: Similar structure but with a morpholine ring instead of thiomorpholine.
2-(Piperidin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one: Contains a piperidine ring instead of thiomorpholine.
2-(Pyrrolidin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one: Features a pyrrolidine ring.
Uniqueness
The presence of the thiomorpholine ring in 2-(thiomorpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one imparts unique chemical properties, such as increased nucleophilicity and potential for sulfur-based interactions. This makes it distinct from its analogs with different heterocyclic rings.
Properties
Molecular Formula |
C13H19N3OS |
|---|---|
Molecular Weight |
265.38 g/mol |
IUPAC Name |
2-(thiomorpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3-one |
InChI |
InChI=1S/C13H19N3OS/c17-13-9-11-3-1-2-4-12(11)14-16(13)10-15-5-7-18-8-6-15/h9H,1-8,10H2 |
InChI Key |
IWNJHZAXRVGNJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CN3CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine](/img/structure/B11018416.png)
![7-(4-Chlorophenyl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11018417.png)
![2-methyl-5-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11018432.png)

![Ethyl 4-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B11018442.png)
![N-cyclohexyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11018446.png)
![2,2,2-trichloro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B11018457.png)


![3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 4-fluorobenzenesulfonate](/img/structure/B11018477.png)


